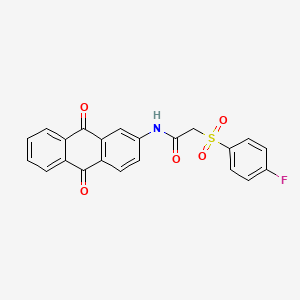![molecular formula C21H21F3N2O3 B2447651 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-74-5](/img/structure/B2447651.png)
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a pyrrolidin-2-one group, a trifluoromethyl group, and an ethoxy group. The pyrrolidin-2-one group is a five-membered ring with one nitrogen atom and a ketone functional group . The trifluoromethyl group is a methyl group where all three hydrogen atoms have been replaced by fluorine atoms. The ethoxy group is an ether functional group consisting of two carbon atoms and an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyrrolidin-2-one ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. The trifluoromethyl group would add a degree of electronegativity to the molecule, and the ethoxy group would likely contribute to its overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group would likely make the compound more electronegative, and the ethoxy group could potentially make it more polar .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The compound's structure, featuring a blend of a pyrrolidine ring, a benzamide moiety, and trifluoromethyl groups, makes it a candidate for the synthesis of complex organic compounds. For instance, its utilization in the enantioselective synthesis of piperidines from methylpyroglutamate underscores its versatility in generating bioactive molecules (Calvez, Chiaroni, & Langlois, 1998). Such methodologies are pivotal for creating compounds with potential therapeutic applications, demonstrating the compound's role in advancing synthetic organic chemistry.
Anticancer Research
Research into benzamide derivatives has shown promising anticancer properties, with studies focusing on the design and synthesis of molecules for evaluating their efficacy against various cancer cell lines. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, synthesized from a similar foundational structure, exhibited moderate to excellent anticancer activity compared to established drugs (Ravinaik et al., 2021). This highlights the potential of utilizing such compounds in developing new therapeutic agents targeting cancer.
Material Science Applications
The compound's structural elements, including the trifluoromethyl group, contribute to the synthesis of materials with unique properties. In the realm of polymer science, the synthesis of polyimides incorporating trifluoromethyl-substituted benzene derivatives showcases the utility of this compound in enhancing the solubility and thermal stability of polymeric materials (Liu et al., 2002). Such advancements are crucial for the development of high-performance materials suitable for various industrial applications.
Neurological Research
Benzamide derivatives have also been studied for their potential neuroleptic activities, with compounds exhibiting inhibitory effects on dopamine-induced behaviors in animal models (Iwanami et al., 1981). This points to the compound's relevance in exploring treatments for psychiatric disorders, underscoring the importance of such chemical structures in medicinal chemistry research.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c1-2-29-18-10-4-3-9-17(18)20(28)26(14-25-12-6-11-19(25)27)16-8-5-7-15(13-16)21(22,23)24/h3-5,7-10,13H,2,6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCVOMRUHSNFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)
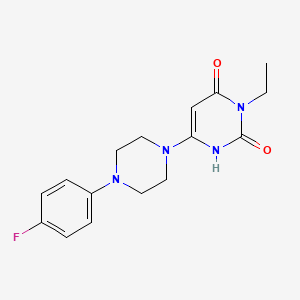
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)
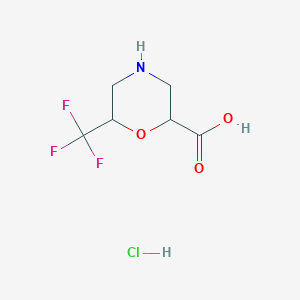
![4-Chloro-3-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2447579.png)
![N-Methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B2447580.png)
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447581.png)
![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)
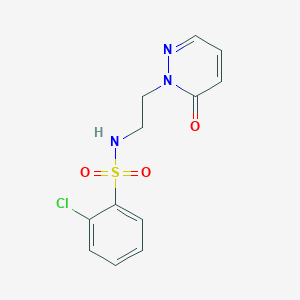
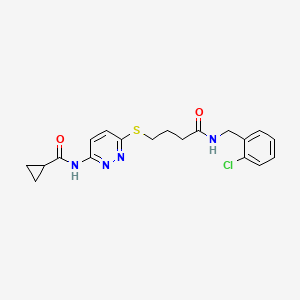
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2447587.png)
